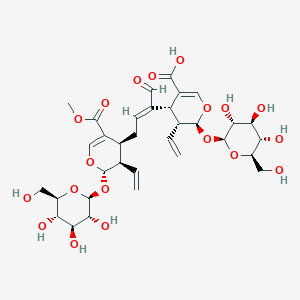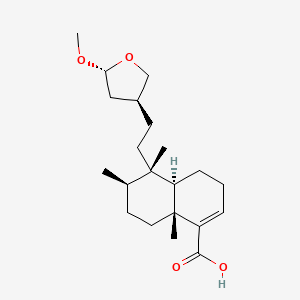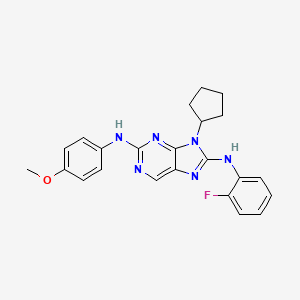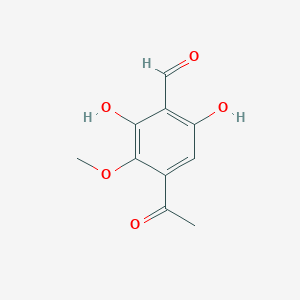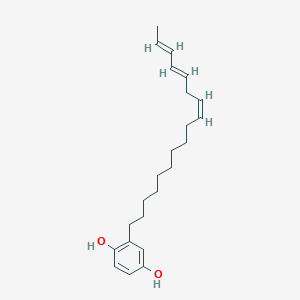
Cordypyridone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cordypyridone D is a natural product found in Polycephalomyces nipponicus with data available.
Scientific Research Applications
Antimalarial Activity
Cordypyridone D, derived from the insect pathogenic fungus Cordyceps nipponica, has shown significant potential in antimalarial applications. A study highlighted the isolation of N-hydroxy- and N-methoxy-2-pyridones, including cordypyridones A-D, from this fungus. Notably, cordypyridones A and B demonstrated potent antimalarial activity in vitro, with IC(50) values of 0.066 and 0.037 microg/mL, respectively, indicating their potential effectiveness in malaria treatment. Their cytotoxicity was also found to be relatively weak, suggesting a favorable therapeutic index (Isaka, Tanticharoen, Kongsaeree, & Thebtaranonth, 2001).
Synthesis and Chemical Analysis
Another aspect of scientific research on this compound involves its synthesis and chemical analysis. An efficient racemic synthesis of cordypyridones A and B, which are antibacterial and antimalarial natural products, was achieved from commercially available materials. This synthesis, resulting in an overall yield of 15% (8% and 7%, respectively), utilized a key coupling step of two fragments and subsequent functional group transformations. This method not only produced cordypyridones A and B but also their 8-epi-analogues, expanding the scope of research and potential applications of these compounds (Jones, Moore, & Chai, 2009).
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(6S,6aR,8S,9S,10R,10aR)-9-hydroxy-2-methoxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C17H25NO4/c1-9-8-17(4)11(3)22-12-6-7-18(21-5)16(20)13(12)14(17)10(2)15(9)19/h6-7,9-11,14-15,19H,8H2,1-5H3/t9-,10+,11-,14-,15-,17-/m0/s1 |
InChI Key |
MQGVAUZSLCHPHW-SXVPISRNSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2([C@@H](OC3=C([C@@H]2[C@H]([C@H]1O)C)C(=O)N(C=C3)OC)C)C |
Canonical SMILES |
CC1CC2(C(OC3=C(C2C(C1O)C)C(=O)N(C=C3)OC)C)C |
Synonyms |
cordypyridone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


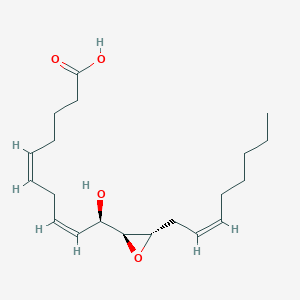
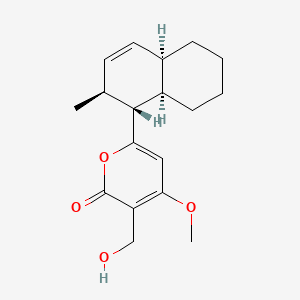
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)


